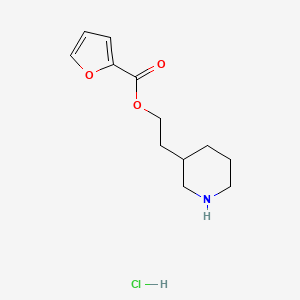

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-piperidin-3-ylethyl furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c14-12(11-4-2-7-15-11)16-8-5-10-3-1-6-13-9-10;/h2,4,7,10,13H,1,3,5-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQYKTTYNXDQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride typically involves the reaction of 2-furoic acid with 2-(3-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Wirkmechanismus

The mechanism of action of 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Piperidine-Based Esters and Their Derivatives

Piperidino(3-piperidinyl)methanone Hydrochloride

- Molecular Formula : C₁₁H₂₀N₂O·HCl

- CAS RN : 40576-21-4

- Key Features: Contains a ketone group instead of an ester.

Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride

- Molecular Formula: C₁₀H₂₀ClNO₂

- CAS RN : 1630907-26-4

- Key Features : A methyl-substituted piperidine with an ethyl acetate group. The methyl group could reduce metabolic degradation, while the acetate ester may confer higher hydrolytic instability compared to the furoate ester .

2-(3-Piperidinyl)ethyl 4-Chloro-2-Pyridinecarboxylate Hydrochloride

Trifluoromethyl-Substituted Piperidine/Pyrrolidine Derivatives

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride

- CAS RN : 1391407-62-7

- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability. Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may reduce steric hindrance, favoring interactions with flat binding pockets .

(R)-2-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride

Heterocyclic and Complex Derivatives

2-(3-Piperidinyl)-1,3-Benzothiazole Hydrochloride

- Molecular Formula: Not explicitly provided (estimated C₁₂H₁₅ClN₂S).

- Key Features : Benzothiazole introduces a planar heterocyclic system, likely enhancing π-π stacking interactions with aromatic residues in enzymes or receptors. This structural motif is absent in the furoate-based target compound .

Ivabradine Hydrochloride

- CAS RN : 148849-67-6

- Molecular Formula : C₂₇H₃₇ClN₂O₅

- Key Features: A benzazepinone derivative with a piperidine moiety. The extended aromatic system and methoxy groups contribute to its use as a selective sinus node inhibitor, highlighting how structural complexity can refine therapeutic specificity .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Features | Potential Advantages/Disadvantages |

|---|---|---|---|---|---|

| 2-(3-Piperidinyl)ethyl 2-Furoate HCl | Not provided | Not provided | Not provided | Furoate ester, ethyl-piperidine linkage | Likely moderate lipophilicity, ester stability |

| Piperidino(3-piperidinyl)methanone HCl | C₁₁H₂₀N₂O·HCl | 232.74 | 40576-21-4 | Dual piperidine, ketone group | Enhanced lipophilicity; ketone reactivity |

| Ethyl 2-(3-Methylpiperidin-4-yl)acetate HCl | C₁₀H₂₀ClNO₂ | 221.72 | 1630907-26-4 | Methyl-piperidine, acetate ester | Improved metabolic stability; ester hydrolysis risk |

| (R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | C₁₁H₁₃F₃N·HCl | 259.68 | 1391407-62-7 | CF₃ group, pyrrolidine ring | High lipophilicity; smaller ring size |

| 2-(3-Piperidinyl)ethyl 4-Chloro-2-Pyridinecarboxylate HCl | C₁₃H₁₈Cl₂N₂O₂ | 305.21 | 1220031-37-7 | Chloropyridine, carboxylate ester | Electron-withdrawing effects; higher molecular weight |

Research Findings and Implications

- Ester vs. Ketone Functional Groups : Furoate esters (as in the target compound) generally exhibit greater hydrolytic stability compared to acetate esters (e.g., ) but less than ketones (). This balance impacts bioavailability and half-life .

- Ring Size and Substituents : Piperidine derivatives with trifluoromethyl groups () show enhanced blood-brain barrier penetration due to increased lipophilicity, whereas pyrrolidine analogs may offer faster metabolic clearance .

Biologische Aktivität

2-(3-Piperidinyl)ethyl 2-furoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a furoate moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 253.73 g/mol. The compound features:

- Piperidine Ring : Known for its diverse biological activities, often involved in neuropharmacology.

- Furoate Moiety : Commonly found in bioactive molecules, contributing to various biological interactions.

The mechanism by which this compound exerts its biological effects involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those related to anxiety and depression. The furoate group can undergo hydrolysis, potentially leading to the formation of active metabolites that may enhance its pharmacological profile .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neuropharmacological Effects :

-

Antimicrobial Properties :

- Initial investigations have suggested that the compound may possess antimicrobial activity, although further studies are required to confirm these findings.

-

Anti-inflammatory Effects :

- There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties, which could be relevant for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Potential Activity |

|---|---|---|

| This compound | Piperidine at meta position | Neuropharmacological effects |

| 2-(4-Piperidinyl)ethyl 2-furoate hydrochloride | Piperidine at para position | Varies based on receptor interactions |

| 2-(2-Piperidinyl)ethyl 2-furoate hydrochloride | Piperidine at ortho position | Potentially distinct pharmacological profile |

| N-Methyl-4-piperidone | Piperidine core without furoate | Known neuroactive properties |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, including those structurally related to this compound:

- Neuropharmacology : A study highlighted the role of piperidine derivatives in modulating neurotransmitter systems, suggesting that compounds like this compound could be effective in treating anxiety disorders.

- Antimicrobial Activity : Research comparing various piperidine derivatives indicated that some exhibited significant antimicrobial properties, warranting further investigation into their mechanisms and efficacy against specific pathogens.

- Inflammatory Response Modulation : In animal models, compounds similar to this compound demonstrated the ability to reduce markers of inflammation, suggesting potential applications in inflammatory diseases .

Q & A

Q. What are the key challenges in synthesizing 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride, and how can reaction conditions be optimized?

The synthesis involves coupling a piperidine derivative with a furoate ester. Challenges include regioselective functionalization of the piperidine ring and avoiding side reactions during esterification. Evidence from analogous compounds suggests using mild coupling agents (e.g., carbodiimides) and protecting groups for the piperidine nitrogen to improve yield . Solvent choice (e.g., DMF or THF) and controlled pH (6–7) are critical to prevent hydrolysis of the ester group .

Q. How can structural confirmation of this compound be achieved?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to assign the piperidine and furoate moieties. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry. Infrared (IR) spectroscopy verifies ester carbonyl (C=O) and hydrochloride salt formation .

Q. What safety precautions are essential when handling this compound?

Based on structurally related piperidine hydrochlorides, wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of aerosols. Store at 2–8°C in a desiccator to prevent hygroscopic degradation. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can analytical methods (e.g., HPLC) be validated for purity assessment of this compound?

Develop a reversed-phase HPLC method with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Validate parameters per ICH guidelines:

Q. What strategies mitigate discrepancies in biological activity data across studies?

Inconsistent bioactivity may arise from impurities or stereochemical variability. Purify the compound via recrystallization (e.g., ethanol/water) and confirm enantiomeric purity using chiral HPLC. Standardize assay protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., known kinase inhibitors for kinase studies) .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

The hydrochloride salt enhances aqueous solubility, improving oral bioavailability. Conduct comparative dissolution studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor plasma concentration in rodent models via LC-MS/MS to calculate AUC and Cmax. The salt form may also increase stability during storage .

Q. What computational methods predict interactions between this compound and biological targets?

Use molecular docking (AutoDock Vina) to model binding to targets like GPCRs or kinases. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can correlate structural features (e.g., piperidine substitution, ester polarity) with activity, guiding lead optimization .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.